molecular formula C38H40N2 B15162122 N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine CAS No. 142094-35-7

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B15162122
CAS No.: 142094-35-7
M. Wt: 524.7 g/mol
InChI Key: HGFBMPZVFPHMJI-UHFFFAOYSA-N
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Description

N₁,N₁,N₂,N₂-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine is a tetra-substituted ethane-1,2-diamine derivative featuring four (2-ethenylphenyl)methyl groups symmetrically attached to the two nitrogen atoms of the ethylenediamine backbone. The ethenylphenyl groups confer enhanced π-conjugation and steric bulk, distinguishing it from simpler alkyl- or pyridyl-substituted analogs .

Properties

CAS No.

142094-35-7

Molecular Formula

C38H40N2

Molecular Weight

524.7 g/mol

IUPAC Name

N,N,N',N'-tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C38H40N2/c1-5-31-17-9-13-21-35(31)27-39(28-36-22-14-10-18-32(36)6-2)25-26-40(29-37-23-15-11-19-33(37)7-3)30-38-24-16-12-20-34(38)8-4/h5-24H,1-4,25-30H2

InChI Key

HGFBMPZVFPHMJI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CN(CCN(CC2=CC=CC=C2C=C)CC3=CC=CC=C3C=C)CC4=CC=CC=C4C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-ethenylbenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is typically purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the ethenylphenyl groups.

    Reduction: The reduction of the ethenyl groups leads to the formation of ethylphenyl derivatives.

    Substitution: Substituted derivatives of the original compound, depending on the electrophile used.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. This chelation process can interfere with metal-dependent biological processes, leading to various biological effects. The molecular targets and pathways involved include metal ion transport and regulation pathways.

Comparison with Similar Compounds

N,N,N',N'-Tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine (TPEN)

  • Structural Differences : TPEN replaces the (2-ethenylphenyl)methyl groups with pyridin-2-ylmethyl substituents, creating a smaller ligand with stronger electron-donating pyridyl N-atoms .
  • Functional Properties :
    • TPEN is a well-characterized Zn²⁺/Fe²⁺ chelator used in metal deficiency studies, whereas the target compound’s ethenylphenyl groups may favor π-π interactions or binding to transition metals with larger ionic radii .
    • TPEN exhibits higher water solubility due to its polar pyridyl groups, while the target compound’s hydrophobic ethenylphenyl groups likely reduce solubility in polar solvents .

N₁,N₁,N₂,N₂-Tetrakis((3,5,6-trimethylpyrazin-2-yl)methyl)ethane-1,2-diamine

  • Structural Differences : This analog features trimethylpyrazinylmethyl substituents, introducing heteroaromaticity and steric hindrance distinct from the ethenylphenyl groups .
  • Applications : Designed as an anticancer agent, its activity is attributed to intercalation with DNA, a mechanism less likely for the target compound due to the absence of planar heterocyclic moieties .

N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives

  • Structural Differences: Hydroxylbenzyl groups provide phenolic -OH groups for hydrogen bonding, contrasting with the ethenylphenyl groups’ π-electron-rich character .
  • Antimicrobial Activity : These derivatives show moderate antimicrobial activity (MIC: 8–64 μg/mL), suggesting that the target compound’s bulky substituents might hinder microbial membrane penetration unless optimized .

Functional Comparison with Chelators and Catalysts

Metal Chelation Efficiency

Compound Preferred Metal Ions Chelation Strength (Log K) Key Applications
TPEN Zn²⁺, Fe²⁺ Zn²⁺: ~15.1 Cellular metal depletion
Target Compound Cu²⁺, Mn²⁺ (hypothetical) N/A (untested) Catalysis, polymer stabilization
N,N′-Bis(2-pyridylmethylene)ethane-1,2-diamine Mn²⁺, Co²⁺ Mn²⁺: ~8.5 (estimated) Electrocatalysis (CO₂ reduction)

Catalytic Performance

  • Cobalt complexes of ligands like N,N,N′,N′-tetrakis((6-methylpyridin-2-yl)methyl)ethane-1,2-diamine exhibit high Faradaic efficiency (~95%) in CO₂-to-CO electrocatalysis .

Physicochemical Properties and Solubility

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Thermal Stability
Target Compound ~650 (estimated) Low (DMSO, DMF) Moderate (decomposes >200°C)
TPEN 424.55 High (H₂O, MeOH) High (>300°C)
N,N-Diethyl-N′-(2-thienylmethyl)ethane-1,2-diamine 212.36 Moderate (EtOH, CHCl₃) Low (<150°C)

Biological Activity

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse academic and industrial sources.

Chemical Structure and Properties

The compound features a tetrakis substitution pattern on the ethane-1,2-diamine backbone, with four 2-ethenylphenyl groups attached. Its molecular formula is C26H34N2C_{26}H_{34}N_2, and it exhibits significant hydrophobic characteristics due to the presence of multiple phenyl groups.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC26H34N2
Molecular Weight398.56 g/mol
LogP5.12
Solubility in WaterLow

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including amination and alkylation processes. The reaction conditions are crucial for ensuring high yields and purity of the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction
In a study conducted on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogens. In vitro tests demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and modulate signaling pathways. The hydrophobic nature allows it to insert into lipid bilayers, affecting membrane fluidity and potentially disrupting cellular homeostasis.

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